[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
TNP-ATP triethylammonium salt is a high affinity, selective P2X receptor antagonist. TNP-ATP triethylammonium salt inhibits ATP-induced currents in cells expressing P2X1, P2X3 and heteromeric P2X2/3 receptors with IC50 values of 6, 0.9 and 7 nM respectively. It displays 1000-fold selectivity over P2X2, P2X4 and P2X7.
Brand Name:
Vulcanchem
CAS No.:
61368-63-6
VCID:
VC0545511
InChI:
InChI=1S/C16H13N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,8,10,17H,3H2,(H4,31,32,33,34,35,36,37)/p-1
SMILES:
C1=C(C=C(C2(C1[N+](=O)[O-])OC3=C(OC(=C3O2)[N+]4=C5C(C(=NC=N5)N)N=C4)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula:
C40H77N12O19P3
Molecular Weight:
713.2 g/mol
[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate
CAS No.: 61368-63-6
Cat. No.: VC0545511
Molecular Formula: C40H77N12O19P3
Molecular Weight: 713.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | TNP-ATP triethylammonium salt is a high affinity, selective P2X receptor antagonist. TNP-ATP triethylammonium salt inhibits ATP-induced currents in cells expressing P2X1, P2X3 and heteromeric P2X2/3 receptors with IC50 values of 6, 0.9 and 7 nM respectively. It displays 1000-fold selectivity over P2X2, P2X4 and P2X7. |
|---|---|
| CAS No. | 61368-63-6 |
| Molecular Formula | C40H77N12O19P3 |
| Molecular Weight | 713.2 g/mol |
| IUPAC Name | [[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
| Standard InChI | InChI=1S/C16H13N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,8,10,17H,3H2,(H4,31,32,33,34,35,36,37)/p-1 |
| Standard InChI Key | XTSNRUFLZVGKOU-NRBYJGOSSA-O |
| SMILES | C1=C(C=C(C2(C1[N+](=O)[O-])OC3=C(OC(=C3O2)[N+]4=C5C(C(=NC=N5)N)N=C4)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=C(C2(C1[N+](=O)[O-])OC3=C(OC(=C3O2)[N+]4=C5C(C(=NC=N5)N)N=C4)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
| Appearance | Solid powder |
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